Cas no 82354-38-9 (Humantenmine)

Humantenmine structure
Humantenmine structure
상품 이름:Humantenmine
CAS 번호:82354-38-9
MF:C19H22N2O3
메가와트:326.389585018158
CID:726022

Humantenmine 화학적 및 물리적 성질

이름 및 식별자

    • Humantenmine
    • Gelsenicine
    • [ "Gelsenicine", " 4,20-Didehydrogelsedine" ]
    • (3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-3′a,4′,8′,8′a-tetrahydro-1-methoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one (ACI)
    • Gelsedine, 4,20-didehydro- (ZCI)
    • (-)-Gelsenicine
    • 4,20-Dehydrogelsedine
    • Kumantenmine
    • Spiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one, 2′-ethyl-3′a,4′,8′,8′a-tetrahydro-9′-hydroxy-1-methoxy-, [3′R-(3′α,3′aβ,6′α,7′α,8′aβ)]-
    • 인치: 1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
    • InChIKey: BIGABVPVCRHEES-NWPJSNQLSA-N
    • 미소: O=C1N(OC)C2C=CC=CC=2[C@@]21C[C@@H]1N=C([C@H]3[C@@H]1CO[C@@H]2C3)CC

계산된 속성

  • 정밀분자량: 326.16300
  • 동위원소 질량: 326.16304257 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 591
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 5
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 51.1Ų
  • 분자량: 326.4
  • 소수점 매개변수 계산 참조값(XlogP): 1.3

실험적 성질

  • 색과 성상: Powder
  • PSA: 51.13000
  • LogP: 1.99120

Humantenmine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chengdu Biopurify Phytochemicals Ltd
BP3429-5mg
Gelsenicine
82354-38-9 98%
5mg
$96 2023-09-19
TargetMol Chemicals
T2S0663-1mg
Humantenmine
82354-38-9 99.51%
1mg
¥ 413 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S0663-1 mg
Humantenmine
82354-38-9 99.13%
1mg
¥780.00 2022-04-26
S e l l e c k ZHONG GUO
E0767-5mg
Humantenmine
82354-38-9
5mg
¥7125.48 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY232622-10mg
Humantenmine
82354-38-9 95%
10mg
¥1620.0 2023-09-15
MedChemExpress
HY-N4030-5mg
Humantenmine
82354-38-9 99.88%
5mg
¥1750 2024-07-21
1PlusChem
1P00G6OJ-10mg
Humantenmine
82354-38-9 95%
10mg
$195.00 2025-02-27
A2B Chem LLC
AH54355-1mg
humantenmine
82354-38-9 99%
1mg
$142.00 2024-04-19
A2B Chem LLC
AH54355-50mg
humantenmine
82354-38-9 98% by HPLC
50mg
$1478.00 2023-12-30
Aaron
AR00G6WV-5mg
Humantenmine
82354-38-9 98%
5mg
$488.00 2025-01-24

Humantenmine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
참조
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

합성회로 2

반응 조건
1.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
3.2 Reagents: Water
참조
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

합성회로 3

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
참조
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

합성회로 4

반응 조건
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
4.2 Reagents: Water
참조
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
4.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
참조
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

합성회로 6

반응 조건
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Water ;  rt → -18 °C; 1 h, -18 °C; 1 h, -18 °C → 0 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
3.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
5.2 Reagents: Water
6.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
6.2 Reagents: Water
참조
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

합성회로 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
2.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
참조
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

합성회로 8

반응 조건
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  50 °C
2.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylsilane ;  30 min, rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
참조
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

합성회로 9

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylsilane ;  30 min, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
참조
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

합성회로 10

반응 조건
1.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
2.2 Reagents: Water
참조
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

합성회로 11

반응 조건
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
참조
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

합성회로 12

반응 조건
1.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
참조
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

합성회로 13

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
2.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
5.2 Reagents: Water
참조
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

합성회로 14

반응 조건
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Water
참조
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Humantenmine Raw materials

Humantenmine Preparation Products

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:82354-38-9)Humantenmine
TB00003
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의
Amadis Chemical Company Limited
(CAS:82354-38-9)Humantenmine
A1203992
순결:99%
재다:10mg
가격 ($):203.0